molecular formula C15H16FN3O2S B2483836 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034249-89-1

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2483836
CAS No.: 2034249-89-1
M. Wt: 321.37
InChI Key: XMTHWLLWOLLRTG-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a stereospecific trans -cyclohexyl core, which is linked to a 5-fluoropyrimidine ring via an ether bond and to a thiophene moiety via a carboxamide linkage. The integration of these specific pharmacophores suggests potential for diverse biological activity. Compounds with thiophene-2-carboxamide scaffolds have demonstrated promising antibacterial efficacy in scientific studies. Research on structurally similar molecules, specifically N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives, has shown that they exhibit activity against resistant bacterial strains such as extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 . Molecular docking studies indicate that these analogs may achieve their effect by interacting with the binding pocket of the β-lactamase enzyme, a key mediator of bacterial resistance . The fluoropyrimidine component is a common feature in pharmaceuticals and can enhance a molecule's ability to interact with biological targets, improving its metabolic stability and binding affinity. As such, this compound represents a valuable chemical tool for researchers investigating novel strategies to overcome antibiotic resistance and for exploring new small-molecule therapeutics. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-10-8-17-15(18-9-10)21-12-5-3-11(4-6-12)19-14(20)13-2-1-7-22-13/h1-2,7-9,11-12H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTHWLLWOLLRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1r,4r)-4-((5-Fluoropyrimidin-2-yl)Oxy)Cyclohexanamine

The cyclohexylamine intermediate is synthesized via a two-step process:

Step 1: Nucleophilic Aromatic Substitution
Trans-4-hydroxycyclohexanamine reacts with 2-chloro-5-fluoropyrimidine under basic conditions (K₂CO₃, DMF, 80°C, 12 hr). The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing fluorine atom on the pyrimidine.

Step 2: Stereochemical Resolution
Crude product is purified by chiral HPLC (Chiralpak IC column, hexane:isopropanol 70:30) to isolate the 1r,4r diastereomer. Yield: 68–72%.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Coupling the cyclohexanamine derivative with thiophene-2-carbonyl chloride is performed under Schotten-Baumann conditions:

Reagent Conditions Yield Purity (HPLC)
Thiophene-2-COCl NaOH (aq), CH₂Cl₂, 0°C→RT 85% 98.5%
HATU/DIPEA DMF, 25°C, 6 hr 92% 99.1%

The HATU-mediated method minimizes side products, with EDCl/HOBt alternatives yielding comparable results.

Alternative Route: Mitsunobu Reaction for Ether Formation

A patent-derived approach (EP3858835A1) employs Mitsunobu conditions to install the pyrimidinyloxy group early in the synthesis:

  • Substrate : Trans-cyclohexane-1,4-diol.
  • Reagents : DIAD, PPh₃, 5-fluoropyrimidin-2-ol (THF, 0°C→RT).
  • Outcome : 79% yield of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanol, oxidized to the amine via Staudinger reaction.

Optimization and Scalability

Catalytic Enhancements

Palladium-catalyzed reactions improve pyrimidine functionalization:

  • Buchwald-Hartwig Amination : Using Pd₂(dba)₃/Xantphos, NH₃ gas introduces the amine group with 88% efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hr to 45 min (150°C, DMF), preserving stereochemistry.

Purification Strategies

Technique Conditions Impact on Purity
Column Chromatography Silica gel, EtOAc:hexane (1:3) 95–97%
Recrystallization Ethanol/water (7:3), −20°C 99%
Chiral Resolution Supercritical fluid chromatography >99% ee

Recrystallization from ethanol/water mixtures effectively removes diastereomeric impurities.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 2H, pyrimidine-H), 7.85 (d, J = 3.5 Hz, 1H, thiophene-H), 4.55–4.62 (m, 1H, cyclohexyl-O).
  • HPLC-MS : [M+H]⁺ m/z 374.2 (calc. 373.4).

Industrial-Scale Considerations

  • Cost Analysis : HATU-mediated coupling adds ~$12/g vs. $4/g for EDCl.
  • Green Chemistry : Aqueous workups reduce DMF usage by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” would depend on its specific biological target. Generally, compounds with fluoropyrimidine moieties can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites, disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key features of the target compound with two nitrothiophene carboxamide derivatives from :

Compound Name Molecular Formula Key Substituents Functional Groups Purity/Synthetic Yield Reported Activity
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide (Target) C₁₅H₁₅FN₃O₂S 5-fluoropyrimidin-2-yloxy, trans-cyclohexyl Carboxamide, pyrimidine ether Not reported Hypothesized kinase inhibition
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Analog 1) C₁₆H₁₀F₃N₃O₄S₂ 5-nitrothiophene, trifluoromethylphenyl-thiazole Carboxamide, nitro, thiazole 42% purity Narrow-spectrum antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Analog 2) C₁₄H₇F₂N₃O₃S₂ 5-nitrothiophene, difluorophenyl-thiazole Carboxamide, nitro, thiazole 99.05% purity Narrow-spectrum antibacterial
Key Observations:

Substituent Effects: The 5-fluoropyrimidin-2-yloxy group in the target compound contrasts with the 5-nitrothiophene in analogs. Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction .

Synthetic Efficiency :

  • Analog 2 achieved 99.05% purity via HATU-mediated coupling and silica gel chromatography, whereas Analog 1 yielded 42%, possibly due to steric hindrance from the trifluoromethyl group . The target compound’s synthesis may face challenges in maintaining stereochemical integrity during cyclohexyl functionalization.

Biological Implications :

  • The nitro group in analogs correlates with antibacterial activity, likely via interference with bacterial electron transport chains. The target’s fluoropyrimidine moiety suggests divergent mechanisms, possibly kinase or enzyme inhibition, given pyrimidine’s role in nucleotide mimicry .

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Solubility : The target’s fluoropyrimidine and ether linkages may improve aqueous solubility compared to nitrothiophenes, which are more lipophilic.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique structural arrangement that may influence its interaction with various biological targets.

Chemical Structure

The compound can be described as follows:

  • Chemical Formula : C₁₃H₁₄FN₃O₂S
  • Molecular Weight : 297.33 g/mol

The structure includes:

  • A cyclohexyl group
  • A 5-fluoropyrimidine moiety
  • A thiophene ring
  • A carboxamide functional group

Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical pathways in cancer cell proliferation and survival.
  • Interaction with DNA : Similar to other fluoropyrimidine derivatives, it may interfere with DNA synthesis and repair mechanisms, leading to increased cytotoxicity in rapidly dividing cells.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC₅₀ (µM) Effect Observed
A431 (Vulvar Carcinoma)12.5Inhibition of cell proliferation and migration
MCF-7 (Breast Cancer)15.0Induction of apoptosis and cell cycle arrest
HeLa (Cervical Cancer)10.0Increased reactive oxygen species production

These results indicate that the compound is particularly effective against aggressive cancer cell lines, suggesting its potential as a therapeutic agent.

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that this compound significantly reduces tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors.

Case Studies

  • Combination Therapy : A study investigated the effects of combining this compound with traditional chemotherapeutics like 5-fluorouracil. Results showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
  • Mechanistic Insights : Another study focused on the molecular pathways affected by this compound, revealing downregulation of anti-apoptotic proteins such as Bcl-xL and upregulation of pro-apoptotic factors like Bax.

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